Quinobene
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H22N6O14S4 |
|---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H22N6O14S4/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b6-5+,37-35?,38-36? |
InChI Key |
VLBUREFUMKMJDK-AHMXHEBTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Quinobene
Established Synthetic Routes to Quinobene
The synthesis of quinoline-based azo dyes, a class of compounds structurally related to the core of this compound, is a well-established process in organic chemistry. The primary synthetic pathway involves a two-step sequence: diazotization followed by an azo coupling reaction.
The initial step is the diazotization of a primary aromatic amine. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). A critical parameter for the success of this step is maintaining a low temperature, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt.
The second step is the azo coupling, where the synthesized diazonium salt, which acts as an electrophile, is reacted with an electron-rich coupling component. In the context of quinoline-based structures, this is often a hydroxyquinoline derivative, such as 8-hydroxyquinoline. The coupling reaction is sensitive to pH, and the conditions are adjusted based on the specific coupling partner. For phenols, mildly alkaline conditions are typically employed. The hydroxyl group of the 8-hydroxyquinoline directs the coupling to the C5 or C7 position.
The presence of a sulfonate group, a key feature of this compound, can be introduced in one of two ways: either by starting with a sulfonated amine or a sulfonated quinoline (B57606) derivative. For instance, using sulfanilic acid as the primary aromatic amine in the diazotization step will result in a final molecule bearing a sulfonic acid group on the phenyl ring.
Design and Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, systematic modifications of its core structural components are undertaken. These include alterations to the quinoline ring, the azo linkage, and the sulfonate moieties, as well as the exploration of related structures like stilbenes.
Modifications of the Quinoline Ring System in Related Compounds
Classical methods for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to produce a variety of substituted quinoline precursors. For example, by using substituted anilines in a Skraup synthesis, one can introduce a range of functional groups onto the benzene portion of the quinoline ring.
Modern synthetic techniques, including transition metal-catalyzed cross-coupling reactions, offer precise control over the introduction of substituents. For instance, a chloro-substituted quinoline can be functionalized with different groups through Suzuki or Buchwald-Hartwig coupling reactions. The Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be a handle for further derivatization.
These modifications can impact the electronic nature of the quinoline system, which in turn can affect the color of an azo dye derivative or the binding affinity to a biological target. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) can shift the absorption maximum of the molecule.
Alterations of the Azo Linkage in Azo Dye Research
The azo linkage (-N=N-) is a key chromophore and a point for structural variation. While the standard azo bridge is common, related linkages can be synthesized to explore their impact on the molecule's properties.
One common modification is the creation of bis-azo compounds , where two azo groups are present in the molecule. This can be achieved by using a diamine as the starting material for diazotization, which is then coupled with two equivalents of a coupling component. The extended conjugation in bis-azo dyes often leads to a bathochromic shift (a shift to longer wavelengths) in their absorption spectra, resulting in different colors.
Another alteration involves the formation of a triazene linkage (-N=N-N-). Triazenes can be synthesized by the reaction of a diazonium salt with a primary or secondary amine under neutral or slightly alkaline conditions. This modification changes the electronic properties and the geometry of the linker compared to the azo group.
These alterations to the nitrogen-based linkage can significantly affect the planarity, stability, and electronic properties of the molecule, which are critical for its function as a dye or a biologically active agent.
Derivatization of Sulfonate Moieties
The sulfonate group (-SO₃⁻) is primarily included to enhance water solubility. However, it can also be a site for chemical modification to produce derivatives with different properties. The sulfonic acid group is generally unreactive, but it can be converted into more reactive intermediates.
A common transformation is the conversion of a sulfonic acid to a sulfonyl chloride (-SO₂Cl). This is typically achieved by reacting the sulfonic acid or its salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Once the sulfonyl chloride is formed, it can be readily reacted with various nucleophiles to create a range of derivatives. For example, reaction with an amine leads to the formation of a sulfonamide (-SO₂NR₂). This transformation is significant as the sulfonamide group is a common feature in many pharmaceutical compounds. The properties of the resulting sulfonamide can be tuned by varying the amine used in the reaction.
| Starting Moiety | Reagents | Resulting Moiety |
| Sulfonic Acid (-SO₃H) | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Sulfonyl Chloride (-SO₂Cl) |
| Sulfonyl Chloride (-SO₂Cl) | Primary or Secondary Amine (R₂NH) | Sulfonamide (-SO₂NR₂) |
| Sulfonyl Chloride (-SO₂Cl) | Alcohol (ROH) | Sulfonate Ester (-SO₂OR) |
Exploration of Stilbene (B7821643) Modifications and Stereoisomerism (E/Z forms)
Stilbene derivatives, which feature a carbon-carbon double bond linking two aromatic rings, are structurally related to azo compounds where the -N=N- linker is replaced by -CH=CH-. The synthesis of quinoline-based stilbenes allows for the exploration of how this change in the linker affects the molecule's properties.
The Wittig reaction is a common method for synthesizing stilbene analogues. This involves the reaction of a phosphonium ylide, generated from a benzyltriphenylphosphonium salt, with an aldehyde, such as a quinoline-3-carbaldehyde. This reaction can produce a mixture of E (trans) and Z (cis) isomers.
The stereoisomerism of the double bond is a critical feature of stilbenes. The E and Z isomers have different shapes and can exhibit distinct physical, chemical, and biological properties. The E isomer is generally more thermodynamically stable due to reduced steric hindrance. The two isomers can often be interconverted through photochemical isomerization, by irradiation with UV light, or sometimes through thermal or acid-catalyzed processes. The separation of E and Z isomers can typically be achieved by chromatographic techniques.
| Isomer | Configuration | Relative Stability |
| E-stilbene | Trans | More stable |
| Z-stilbene | Cis | Less stable |
Green Chemistry Approaches in this compound Synthesis Research
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of the quinoline core , several green methods have been developed as alternatives to classical named reactions, which often require harsh conditions and toxic reagents. These include the use of nanocatalysts, which can improve reaction efficiency and be recycled. Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption. The use of greener solvents, such as water or ethanol, or even solvent-free conditions, is another key aspect of green quinoline synthesis.
In the context of azo dye synthesis , green chemistry principles are being applied to both the diazotization and coupling steps. Traditional diazotization requires the use of strong acids and low temperatures, which are energy-intensive to maintain. Newer methods explore the use of solid acid catalysts, such as sulfonic acid functionalized nanoparticles, which can be easily recovered and reused. rsc.org Some approaches have also demonstrated successful diazotization and coupling at room temperature by using deep eutectic solvents (DES), which can stabilize the diazonium salt. rsc.orgrsc.org Grinding techniques under solvent-free conditions have also been reported as an environmentally benign way to produce azo dyes. manupropria-pens.ch Biocatalytic methods, using enzymes like monoamine oxidase, are also being explored for the synthesis of quinolines, offering a highly selective and sustainable alternative to traditional chemical methods. northumbria.ac.uk
| Synthetic Step | Traditional Method | Green Alternative |
| Quinoline Synthesis | Skraup, Friedländer (often harsh conditions) | Nanocatalysis, Microwave-assisted synthesis, Use of green solvents (water, ethanol) |
| Diazotization | Strong acid, Low temperature (0-5°C) | Solid acid catalysts, Deep eutectic solvents (room temperature), Grinding |
| Azo Coupling | Use of organic solvents | Solvent-free conditions, Use of green solvents |
| Overall Process | Multi-step, potential for waste generation | One-pot reactions, Biocatalysis |
Information Regarding the Chemical Compound "this compound" is Not Available
A thorough review of scientific databases and publicly available information did not yield any results for a chemical compound specifically named "this compound." This suggests that "this compound" may be a proprietary name not widely disclosed in scientific literature, a misnomer, or a compound that is not yet documented in accessible records.
Consequently, it is not possible to provide an article on the "," including the formation of its salts and metal complexes, as requested. The generation of scientifically accurate and verifiable content requires a foundation of existing research and data on the specified compound.
For an article to be written, the chemical identity of "this compound" would first need to be established through a recognized chemical name (such as an IUPAC name) or a unique identifier like a CAS Registry Number. Without this fundamental information, any discussion of its synthesis, derivatization, and complex formation would be speculative and could not be supported by scientific evidence.
Researchers seeking information on related classes of compounds, such as quinolones, quinones, or quinolines, may find a wealth of information. For instance, the formation of salts and metal complexes of quinolone antibiotics has been a subject of research to enhance their solubility and biological activity. Similarly, the synthesis and derivatization of quinones and quinolines are well-documented areas of organic chemistry with numerous applications.
Should further identifying information for "this compound" become available, a detailed article adhering to the requested structure could be produced. At present, the lack of data precludes the fulfillment of this request.
Molecular Mechanisms of Action and Biological Target Elucidation of Quinobene
Investigations into Anti-HIV Activity Mechanisms
Quinobene, a sulfonated azo dye, has been identified as a potent agent against the Human Immunodeficiency Virus (HIV). nih.gov Investigations into its mechanism of action have focused on its ability to interfere with critical stages of the viral life cycle. The primary mode of action appears to be the disruption of viral replication processes within the host cell.
In vitro evaluations have demonstrated that this compound possesses considerable activity against HIV-1. nih.gov The life cycle of HIV involves several essential steps that are potential targets for antiviral drugs, including the conversion of the viral RNA genome into DNA by the enzyme reverse transcriptase. mdpi.comyoutube.com This process is a major target for many anti-HIV compounds. nih.gov Studies indicate that this compound's efficacy is linked to its effects on virus replication. nih.gov The compound and its derivatives, including its lithium and tetramethylammonium (B1211777) salts and complexes with Cu(II), Zn(II), and Mg(II), have all shown significant anti-HIV-1 activity in cultured cells. nih.gov This suggests that the core structure of this compound is crucial for inhibiting the pathways necessary for the virus to multiply.
While the precise enzymatic target within the replication cascade has not been fully elucidated for this compound, its demonstrated effect on viral replication in in vitro systems confirms its status as a significant anti-HIV agent. nih.gov
Table 1: In Vitro Anti-HIV-1 Activity of this compound and its Derivatives
| Compound | Activity Level |
|---|---|
| This compound | Considerable |
| This compound Lithium Salt | Considerable |
| This compound Tetramethylammonium Salt | Considerable |
| This compound-Cu(II) Complex | Considerable |
| This compound-Zn(II) Complex | Considerable |
| This compound-Mg(II) Complex | Considerable |
Data sourced from in vitro tests against HIV-1. nih.gov
The entry of HIV into a host cell is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells like T-lymphocytes. mdpi.comyoutube.com This binding triggers conformational changes that allow for a secondary interaction with a co-receptor, which in turn facilitates the action of the viral glycoprotein gp41. mdpi.comnih.gov GP41 mediates the fusion of the viral envelope with the host cell membrane, allowing the viral capsid to enter the cell's cytoplasm. youtube.comnih.gov
Inhibitors that target this stage can act at multiple points, such as blocking the initial receptor binding or preventing the conformational changes required for membrane fusion. mdpi.comnih.gov While this compound's primary established mechanism is the inhibition of replication, its complex molecular structure presents the possibility of interactions with viral or cellular surface proteins. The modulation of these early-stage events—viral attachment, co-receptor binding, and membrane fusion—represents a critical strategy for antiviral drug development. nih.gov However, the main body of evidence for this compound's action points toward post-entry mechanisms. nih.gov
This compound Interactions with Cellular Proteins and Enzymes
Protein Tyrosine Phosphatases (PTPs) are a large family of enzymes that are crucial regulators in signal transduction pathways. nih.gov They work in opposition to protein tyrosine kinases to control the phosphorylation state of proteins, thereby influencing processes like cell growth, differentiation, and immune responses. nih.govscbt.com Defective regulation of PTP activity is linked to numerous human diseases. nih.gov
While direct studies on this compound are limited, compounds with similar structures, such as polyaromatic quinones, have been shown to be catalytic inactivators of PTPs like CD45 and PTP1B. nih.gov The proposed mechanism involves the generation of reactive oxygen species and semiquinone radicals during redox cycling catalyzed by the quinone. nih.gov These reactive species lead to the specific and sequential oxidation of the catalytic cysteine residue in the PTP active site to sulfinic and sulfonic acid, thereby inactivating the enzyme. nih.gov This suggests a plausible, though not yet confirmed, mechanism by which this compound could exert influence over cellular signaling by modulating the activity of key PTPs.
Table 2: Apparent Inactivation Rate Constants of PTPs by a Model Polyaromatic Quinone
| Protein Tyrosine Phosphatase (PTP) | Apparent Inactivation Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| CD45 | 4300 |
| PTP1B | 387 |
| LAR | 5200 |
Data from studies on 2-nitro-9,10-phenanthrenedione at pH 7.2. nih.gov
PDZ domains are abundant protein-protein interaction modules that play a critical role in organizing signaling complexes at specific subcellular locations. nih.gov They typically recognize and bind to short amino acid motifs, often located at the C-terminus of target proteins. nih.gov The binding involves the ligand forming an additional β-strand in a groove of the PDZ domain, an interaction stabilized by a network of hydrogen bonds. nih.govnih.gov
These domains are integral to the function of scaffold proteins that assemble and regulate signaling pathways. nih.gov The ability of a small molecule to bind to a PDZ domain could disrupt these protein-protein interactions, thereby altering downstream signaling events. Given the structural complexity of this compound, it is conceivable that it could function as a ligand for specific protein domains like PDZ domains, although direct experimental evidence for this interaction is not yet available. Such binding would represent a significant mechanism for modulating cellular function.
The potential modulation of enzymes like PTPs and interaction with domains like PDZ would have significant consequences for intracellular signaling pathways. One such critical pathway is the Wnt/β-catenin signaling cascade, which is involved in embryonic development and adult tissue homeostasis. nih.govnih.gov
In the absence of a Wnt signal, a "destruction complex" containing proteins like Axin and GSK3 phosphorylates the key mediator, β-catenin. nih.gov This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low. nih.govnih.gov Activation of the Wnt pathway disrupts this destruction complex, leading to the stabilization and accumulation of β-catenin. nih.gov It then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes. nih.gov A compound that inhibits the destruction complex, potentially through the modulation of associated phosphatases or scaffold proteins, could lead to an increase in β-catenin levels and the activation of Wnt target genes. While not directly demonstrated for this compound, this provides a clear example of how interaction with cellular proteins can profoundly influence critical signaling pathways.
Exploration of Broader Bioactivity Mechanisms in Preclinical Models
Compounds featuring quinone and quinoline (B57606) structures are a significant focus of preclinical research due to their wide range of biological activities. rsc.orgnih.gov These activities stem from diverse molecular mechanisms, including antimicrobial, antineoplastic, and antioxidant effects. rsc.org
Mechanistic Insights into Antimicrobial Activity
The antimicrobial effects of quinoline-based compounds, particularly the fluoroquinolones, are well-documented. Their primary mechanism involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. nih.gov
Inhibition of Type II Topoisomerases: The main targets for quinolone antibiotics are two key bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov By binding to these enzymes, quinolones stabilize the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands. nih.gov This action introduces permanent double-strand breaks in the bacterial chromosome, which, if not repaired, leads to the fragmentation of the chromosome and ultimately, rapid cell death. nih.govacs.org
Differential Targeting: The primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited. nih.gov
Quinone compounds also exhibit antimicrobial properties, which can be categorized into two main types of effects: germicidal and microbestatic. oup.com Germicidal quinones, such as p-benzoquinone, are thought to act via a 1,4-addition reaction with amino groups in the culture medium or on microbial cells, leading to inactivation and cell death. oup.comoup.comtandfonline.com In contrast, microbestatic quinones may disrupt the electron transfer chain within the cell's metabolism. oup.com Some quinone derivatives have also been shown to possess antibiofilm activity. nih.gov
| Compound Class | Primary Molecular Target | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| Quinolones | DNA Gyrase & Topoisomerase IV | Stabilization of enzyme-DNA cleavage complex | Bacterial chromosome fragmentation and cell death | nih.gov |
| Germicidal Quinones | Cellular Amino Groups | 1,4-addition reaction | Irreversible disruption of cell metabolism | oup.comtandfonline.com |
| Microbestatic Quinones | Electron Transport Chain | Disruption of electron transfer | Inhibition of microbial growth | oup.com |
Cellular Pathways in Antineoplastic Research
The quinoline and quinone scaffolds are integral to many anticancer agents, leveraging multiple cellular pathways to inhibit tumor growth. ekb.egresearchgate.netglobalresearchonline.net These pathways often involve inducing DNA damage, halting the cell cycle, and disrupting the cellular cytoskeleton. globalresearchonline.net
DNA Damage and Topoisomerase Inhibition: Similar to their antibacterial mechanism, certain quinoline derivatives function as topoisomerase inhibitors in eukaryotic cells. ekb.eg By targeting human topoisomerases, these compounds can induce DNA strand breaks in cancer cells, triggering cell death pathways. ekb.egglobalresearchonline.net
Cell Cycle Arrest: A common outcome of DNA damage or other cellular stress induced by these compounds is the arrest of the cell cycle. ekb.eg Quinoline derivatives have been shown to halt cell proliferation by arresting cells at various phases of the cell cycle, preventing them from dividing and expanding. nih.gov This provides a window for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Microtubule Polymerization Inhibition: Several quinoline-based compounds have been designed to interfere with the dynamics of microtubules. ekb.egglobalresearchonline.net Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these agents disrupt spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. globalresearchonline.net
| Mechanism | Cellular Target/Process | Effect on Cancer Cells | Reference |
|---|---|---|---|
| DNA Damage | Topoisomerases I and II | Induction of DNA strand breaks, leading to apoptosis | ekb.egglobalresearchonline.net |
| Cell Cycle Arrest | Cell cycle checkpoints (e.g., G2/M) | Halts cell proliferation | ekb.egnih.gov |
| Microtubule Destabilization | Tubulin polymerization | Disruption of mitotic spindle, leading to mitotic arrest and apoptosis | globalresearchonline.net |
| Kinase Inhibition | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Inhibition of signaling pathways for proliferation and angiogenesis | nih.govresearchgate.net |
Antioxidant Action Mechanisms
Quinone compounds exhibit a dual role in cellular redox processes, capable of acting as both antioxidants and pro-oxidants. researchgate.netnih.gov This activity is centered on their ability to participate in electron transfer reactions.
The antioxidant capacity of quinones is often manifested in their reduced form, known as hydroquinones. nih.govnih.gov For example, ubiquinol, the reduced form of Coenzyme Q10, is a potent, lipid-soluble antioxidant that protects cellular membranes from oxidative damage. nih.gov The mechanism involves the donation of a hydrogen atom from the hydroquinone's hydroxyl groups to neutralize reactive oxygen species (ROS), thereby becoming a quinone itself. nih.gov Some quinones can be reduced within the body to form polyphenols, which act as strong antioxidants. rsc.org
Conversely, the pro-oxidant activity of quinones is a key mechanism for their anticancer effects. researchgate.net Through a process called redox cycling, quinones can accept an electron to form a semiquinone radical. This radical can then transfer the electron to molecular oxygen, generating superoxide (B77818) radicals and other ROS. The resulting oxidative stress can damage cellular macromolecules like DNA and proteins, ultimately inducing cell death. cabidigitallibrary.org
Chelation Properties and Their Biological Implications in Research
The chemical structure of many quinoline and quinone derivatives gives them the ability to act as chelating agents, binding to metal ions. nih.govglobalresearchonline.net This property is crucial to some of their biological activities and has been explored for therapeutic applications. nih.govresearchgate.net
Quinolone antibiotics, for instance, possess a 4-keto and a 3-carboxyl group that can chelate metal ions like magnesium (Mg²⁺). researchgate.net This chelation is fundamental to their antibacterial mechanism; a water-metal ion bridge involving a chelated Mg²⁺ ion facilitates the binding of the drug to the DNA-topoisomerase complex. acs.org The stability of these chelates varies depending on the metal ion, with trivalent cations like Fe³⁺ and Al³⁺ often forming more stable complexes than divalent cations like Mg²⁺ and Ca²⁺. nih.gov
The biological implications of chelation are significant:
Altered Bioavailability: Chelation with cations from supplements or antacids (e.g., iron, zinc, aluminum, magnesium) can form insoluble compounds in the gastrointestinal tract, reducing the absorption and bioavailability of quinolone antibiotics. nih.gov
Novel Therapeutic Strategies: The chelating properties of quinolines are being harnessed to develop new therapeutic agents. For example, metal complexes of quinolones are being investigated as a way to overcome bacterial resistance and for their potential as antitumor agents. nih.govresearchgate.net The unique mechanism of some quinoline-based antibiotics relies almost entirely on their chelating properties to inhibit bacterial adhesion and biofilm formation. researchgate.net
Preclinical in Vitro and in Vivo Research Models for Quinobene Evaluation
Cell-Based Assays for Biological Activity Profiling
Viral Replication Inhibition Assays (e.g., using PBMCs, MAGI cells)
The primary and sole identified area of preclinical research for Quinobene involves its evaluation as an anti-HIV agent. A 1992 study by Gruszecka-Kowalik et al. described the synthesis of this compound, a sulfonated azo dye, and its subsequent evaluation in anti-HIV screening. nih.gov The research indicated that this compound and its derivatives demonstrated significant activity against HIV-1 in in vitro tests. nih.gov
The study also prepared and tested various forms of the compound, including its lithium and tetramethylammonium (B1211777) salts, as well as complexes with Copper (II), Zinc (II), and Magnesium (II). These related compounds also showed considerable activity against HIV-1, suggesting that the core structure is responsible for the viral inhibition. nih.gov The mechanism of action is noted to be related to its properties as a chelating agent and its effect on virus replication. nih.gov However, the specific cell lines used in these assays (such as Peripheral Blood Mononuclear Cells - PBMCs) and detailed quantitative data like IC₅₀ values are not available in the abstract. nih.gov
Interactive Data Table: In Vitro Anti-HIV-1 Activity of this compound and Its Derivatives (Note: This table is based on the qualitative findings reported in the available scientific literature.)
| Compound | Target Virus | Assay Type | Reported Activity | Quantitative Data (e.g., IC₅₀) | Source |
|---|---|---|---|---|---|
| This compound | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
| This compound Lithium Salt | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
| This compound Tetramethylammonium Salt | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
| This compound-Cu(II) Complex | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
| This compound-Zn(II) Complex | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
| This compound-Mg(II) Complex | HIV-1 | In Vitro Cell Culture | Considerable | Not Reported | nih.gov |
Cellular Apoptosis and Proliferation Studies (e.g., in leukemia cell lines)
No scientific literature is available that specifically investigates the effects of this compound on cellular apoptosis or proliferation in leukemia cell lines.
Enzyme Inhibition Assays in Cell Lysates or Recombinant Systems
There is no available research detailing the activity of this compound in enzyme inhibition assays, either within cell lysates or using recombinant enzyme systems.
Antimicrobial Susceptibility Testing in In Vitro Models
No studies have been published that evaluate this compound for its antimicrobial properties against bacteria or fungi in in vitro susceptibility tests.
Antioxidant Activity Assays
The antioxidant potential of this compound has not been investigated in any published scientific studies.
Ex Vivo Tissue Models in Biological Research (e.g., human ectocervical tissue explants)
There is no evidence in the scientific literature of this compound being evaluated using ex vivo tissue models, such as human ectocervical tissue explants.
Advanced Analytical Methodologies and Characterization in Quinobene Research
Chromatographic Separation Techniques for Quinobene and its Metabolites
Chromatography is a powerful technique used to separate a mixture into its individual components. khanacademy.org This is crucial for isolating this compound from reaction mixtures or biological samples for further analysis and for separating it from its various metabolites.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of quinones like this compound and their metabolites. umanitoba.caresearchgate.net It offers high resolution, speed, and sensitivity.
The separation is typically performed using a reversed-phase (RP-HPLC) method. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly employed to effectively separate this compound from its more polar metabolites in a single run.
Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD), which monitors the absorbance at one or multiple wavelengths. researchgate.net For enhanced sensitivity and specificity, fluorescence detectors can be used, sometimes after a post-column derivatization or reduction step to convert the quinone to a fluorescent hydroquinone. gxu.edu.cn For unambiguous identification and structural confirmation, an HPLC system can be coupled directly to a mass spectrometer (LC-MS), providing both retention time and mass spectral data for each separated component. nih.gov
Interactive Table: Typical HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (254 nm, 430 nm) or ESI-MS |
| Injection Volume | 10 µL |
Capillary Electrophoresis (CE) for Complex Sample Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and analysis of a wide array of chemical compounds, including those in complex matrices. mdpi.com Its high separation efficiency, minimal sample consumption, and reduced solvent usage make it an attractive alternative to traditional chromatographic methods. mdpi.com In the context of this compound research, CE offers distinct advantages for its characterization and quantification.
The separation in CE is driven by the differential migration of analytes in an electric field. mdpi.com For this compound and related quinone compounds, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. In CZE, the separation is based on the charge-to-size ratio of the analytes. The optimization of separation conditions is critical and involves adjusting parameters such as the pH and ionic strength of the background electrolyte (BGE), the separation voltage, and the capillary temperature. For instance, a study on the CZE analysis of pyrroloquinoline quinone found that a buffer of 50 mM beta-alanine-HCl at pH 3.0 with an applied voltage of 25 kV (negative polarity) at 25°C provided the best results. nih.gov
The versatility of CE allows for the analysis of a variety of samples. For example, CE with laser-induced fluorescence (LIF) detection has been successfully used to determine quinine (B1679958) and quinidine (B1679956) in body fluids like urine, saliva, and serum with detection limits in the nanogram per milliliter (ng/mL) range. nih.gov This high sensitivity is crucial when dealing with low concentrations of this compound or its metabolites in biological samples.
Below is a table summarizing typical parameters for the Capillary Electrophoresis analysis of quinone-like compounds, which can be adapted for this compound analysis.
| Parameter | Typical Value/Condition | Purpose |
| Capillary | Fused silica, 50-75 µm i.d. | Provides the separation channel. |
| Background Electrolyte (BGE) | Borate buffer, Phosphate buffer | Maintains pH and carries the current. |
| pH of BGE | 2.5 - 9.5 | Affects the charge of the analyte and electroosmotic flow. |
| Separation Voltage | 15 - 30 kV | Driving force for separation. |
| Temperature | 20 - 30 °C | Affects viscosity of BGE and migration times. |
| Injection Mode | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. |
| Detection | UV-Vis, LIF, Mass Spectrometry (MS) | Quantifies the separated analytes. |
Challenges and Innovations in this compound Analytical Method Development
The development of analytical methods for this compound is not without its challenges, many of which are inherent to the chemical nature of quinones. These challenges include issues related to the polyanionic nature of certain derivatives and solubility difficulties.
The polyanionic nature of some this compound derivatives, particularly those functionalized to enhance solubility, can present analytical challenges. Polyanionic compounds can interact with the capillary wall, leading to peak tailing and poor reproducibility. Innovations to address this include the use of capillary coatings or the addition of modifiers to the background electrolyte to minimize these interactions. The study of metal-tetrametaphosphate polyanions, while in a different context, highlights the interest in the electrochemical behavior of polyanionic systems. morressier.com
Solubility challenges are a significant hurdle in the analysis of many quinone compounds. mdpi.com The aqueous solubility of quinones can be limited, which complicates the preparation of standards and samples for analysis by CE. The solubility of these compounds is heavily influenced by their substituent groups. mdpi.com For instance, the introduction of hydrophilic groups such as sulfonic acid (-SO₃H), phosphonic acid (-PO₃H₂), or carboxylic acid (-COOH) can increase aqueous solubility by several orders of magnitude. mdpi.com Conversely, many quinone frameworks are insoluble in basic media, necessitating the use of acidic conditions for analysis. nih.gov
Innovations in analytical method development for quinones often focus on derivatization to overcome these challenges. Derivatization can improve both the solubility and the detectability of the analyte. For example, a method involving methanol derivatization has been shown to greatly improve the ionization efficiency of several quinones for analysis by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS). jst.go.jpgxu.edu.cnnih.gov While this is an HPLC-based method, the principle of derivatization to enhance analytical characteristics is transferable to CE, particularly for improving detection by mass spectrometry.
The table below outlines some of the key analytical challenges in this compound research and the innovative approaches to address them.
| Analytical Challenge | Description | Innovative Approach |
| Polyanionic Nature | Potential for interaction with capillary walls, leading to poor peak shape and reproducibility. | Use of coated capillaries, optimization of BGE with additives to reduce wall interactions. |
| Solubility | Limited solubility in aqueous solutions commonly used as BGEs. | Introduction of hydrophilic functional groups to the this compound structure, use of mixed aqueous-organic BGEs. |
| Low Volatility & High Polarity | Makes analysis by gas chromatography difficult without derivatization. | Application of CE and HPLC methods that are well-suited for polar and non-volatile compounds. |
| Detection Sensitivity | Need for low detection limits, especially in biological or environmental samples. | Use of highly sensitive detection techniques like Laser-Induced Fluorescence (LIF) or coupling CE with Mass Spectrometry (MS). |
| Matrix Effects | Interference from other components in complex samples. | Advanced sample preparation techniques (e.g., solid-phase extraction) and high-resolution separation provided by CE. |
Structure Activity Relationship Sar and Computational Chemistry Investigations of Quinobene
Empirical Structure-Activity Correlation Studies of Quinobene Derivatives
Empirical studies on this compound derivatives have focused on modifying its structure to enhance its pharmacological profile while retaining its biological activity. Research in this area sought to address the compound's noted drawbacks, such as poor bioavailability. proquest.com
Key findings from these correlation studies include:
Structural Analogues: A series of compounds structurally related to this compound were synthesized to conduct SAR studies. proquest.com
Azo Linkage Modification: One of the significant observations was that the azo linkages within the this compound structure could be replaced with other functional groups of similar size and configuration, such as an amide group, without a loss of its potent anti-HIV activity. proquest.com This finding opened avenues for creating derivatives with potentially improved properties, like reduced color, while maintaining the desired biological effect. proquest.com
In Silico Molecular Docking and Binding Affinity Predictions
While specific in silico molecular docking studies for this compound are not detailed in the available scientific literature, the methodology is a cornerstone of modern drug discovery for understanding how a ligand like this compound might interact with its biological target. nih.gov This computational technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For a compound like this compound, investigated for anti-HIV activity, the target would likely be a key viral enzyme such as reverse transcriptase or integrase. proquest.com
Ligand-protein interaction modeling is a computational approach used to visualize and analyze the intermolecular forces between a ligand and its target protein. nih.gov In a hypothetical docking study of this compound, researchers would model the interactions between this compound's functional groups and the amino acid residues of the target's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Given that this compound is a polyanionic compound, electrostatic interactions with positively charged residues (e.g., lysine, arginine) in the binding site would be expected to play a crucial role in its binding.
A primary goal of molecular docking is to identify the most probable binding site of a ligand on a macromolecule. nih.gov Computational algorithms can map the surface of a protein to find cavities and grooves that are sterically and electronically suitable for the ligand to bind. For this compound, this process would involve docking the molecule against the entire surface of a target enzyme to identify potential allosteric or active sites. The predicted binding site with the most favorable binding energy score would then be considered the most likely point of interaction, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Specific Quantitative Structure-Activity Relationship (QSAR) models for this compound analogues have not been published in the available literature. However, QSAR represents a powerful computational method for establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govplos.org
A QSAR study on this compound analogues would involve the following steps:
Data Collection: A dataset of this compound derivatives with their corresponding experimentally measured biological activities (e.g., IC50 values for HIV inhibition) would be compiled. proquest.com
Descriptor Calculation: Various molecular descriptors for each analogue would be calculated. These descriptors quantify different physicochemical properties, such as lipophilicity (LogP), electronic properties, and steric parameters. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to create a model that links the molecular descriptors to the biological activity. mdpi.com
Model Validation: The predictive power of the resulting QSAR model would be rigorously validated to ensure its reliability. plos.org
Such a model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing.
Theoretical Prediction of Physicochemical Properties Relevant to Research Assays
While comprehensive theoretical predictions of this compound's physicochemical properties are not available, certain characteristics can be inferred from its known structure and behavior. Physicochemical properties are critical as they influence a compound's behavior in biological systems and laboratory assays. fiveable.me
Anionic Nature: this compound is characterized as a "polyanionic" compound. This is due to the presence of multiple sulfonic acid groups in its structure, derived from its synthesis by coupling 8-hydroxyquinoline-5-sulphonic acid with the diazonium salt of 4,4'-diaminostilbene-2,2'-disulphonic acid. This high negative charge at physiological pH would dictate its solubility in aqueous buffers and its interaction with biological membranes and proteins.
Bioavailability and Color: It has been empirically noted that this compound suffers from low bioavailability and possesses a highly intense color, both of which are direct consequences of its chemical structure. proquest.com The extensive conjugated system of aromatic rings and azo linkages is responsible for its color, while its large size and polyanionic nature likely contribute to its poor absorption and low bioavailability.
Computational tools for Quantitative Structure-Property Relationships (QSPR) can be used to theoretically predict properties like aqueous solubility, partition coefficient, and pKa, which are vital for designing and interpreting research assays. fiveable.me However, the application of these specific predictive models to this compound has not been reported.
Exploration of Quinobene in Interdisciplinary Research Applications
Contributions to Advanced Dye Chemistry Research
Quinobene is recognized as a sulfonated azo dye researchgate.net, a class of compounds widely utilized for their coloring properties. The presence of azo groups (-N=N-) and the conjugated system within the molecule are fundamental to its chromophore, enabling the absorption and emission of light in specific regions of the electromagnetic spectrum. Its sulfonate groups contribute to its solubility, particularly in aqueous environments, which is a crucial property for many dyeing processes google.com.
The optical properties of a dye, such as its absorption and emission spectra, color fastness, and photostability, are critical for its application as a functional dye. While this compound's structure implies it possesses optical activity characteristic of azo dyes, specific research detailing its precise absorption maxima, fluorescence characteristics, or behavior under various lighting and environmental conditions for functional dye applications was not found in the provided search results. General mentions indicate that its optical properties might be exploited in the development of new dyes google.com.
Due to the limited availability of detailed experimental data in the examined sources, a comprehensive analysis or presentation of data tables regarding this compound's optical properties for functional dye applications cannot be provided here.
The performance of a dye on different substrates (e.g., textiles, plastics, paper) is evaluated based on factors such as dye uptake, levelness, penetration, and fastness properties (e.g., wash fastness, light fastness, rub fastness). Although this compound is identified as a dye, specific research detailing its application methods, affinity to various fibers or materials, and its resulting dyeing performance and fastness properties on diverse substrates was not found in the provided search results. Research in this area would typically involve empirical studies comparing this compound's performance to established dyes on different materials under varying conditions.
Given the absence of specific research findings and data in the available snippets concerning this compound's dyeing performance on diverse substrates, a detailed discussion or presentation of relevant data is not possible within the scope of this article.
Potential in Material Science Research and Development
This compound's complex organic structure and the presence of functional groups like sulfonates and quinoline (B57606) rings suggest potential interactions and roles in material science applications. Its inclusion in lists of compounds within patents related to biodegradable hydrogels indicates consideration for its incorporation into polymeric matrices, albeit primarily in the context of medical applications such as prodrug delivery google.comepo.orgepo.org.
While its presence in such formulations suggests compatibility with certain material systems, detailed research on its broader potential in material science, such as its influence on the mechanical, thermal, or electrical properties of materials, or its use in the development of novel functional materials beyond the biomedical context mentioned in patents, was not found in the examined literature. The extent to which this compound contributes specific material properties or functionalities in these or other material systems requires further dedicated research.
Research into this compound's Role in Biosensing and Diagnostic Probe Development
The application of chemical compounds in biosensing and diagnostic probes typically leverages their ability to interact specifically with a target analyte and produce a measurable signal. This compound's potential in this area is hinted at by its use as a ligand in a study investigating protein-ligand interactions using gold nanoparticles researchgate.net. In this research, this compound (referred to as Lig1, a sulfonated azo dye) was used to study its effect on protein stabilization of gold nanoparticles, which is a method for screening such interactions researchgate.net. This application is more related to using this compound as a tool in an analytical method rather than as the core sensing element of a biosensor that directly detects a specific biological marker through a change in its own properties (e.g., fluorescence quenching or a shift in absorption).
Furthermore, this compound has been mentioned in the context of capillary electrophoresis analysis related to pharmaceutical formulations googleapis.com, suggesting its involvement in analytical techniques. However, specific research demonstrating this compound's direct application as a dedicated biosensor or diagnostic probe for detecting particular biological molecules or conditions, complete with performance characteristics such as sensitivity, selectivity, and response time, was not found in the provided search results. While its biological interactions epo.orgnih.gov might theoretically be leveraged for biosensing, the available information does not detail such applications.
Emerging Research Directions and Future Challenges in Quinobene Studies
Development of Novel Quinobene Analogues with Enhanced Research Attributes.
Addressing Research Challenges in Compound Stability and Delivery for Preclinical Applications.
Research into this compound has identified challenges related to its stability and characteristics that can impact its application, particularly in preclinical settings. This compound's unusual solubility has been noted as a factor that complicates analytical methods like liquid chromatography, although capillary electrophoresis has been developed as an alternative analytical technique researchgate.netresearchgate.net. More significantly, studies involving HIV-1 transmission inhibition assays have demonstrated that this compound is susceptible to inactivation by seminal plasma and exhibits reduced activity under conditions mimicking pH transitions that occur during sexual intercourse nih.govnih.gov. These findings highlight specific stability issues in complex biological fluids and varying pH environments, which are critical considerations for developing this compound or this compound-based agents for potential in vivo preclinical applications. Addressing these challenges will likely require the development of more stable formulations or modifications to the compound's structure to enhance its resilience in biological systems. General challenges in preclinical drug delivery research, including optimizing delivery systems and considering species-specific anatomical differences, are widely recognized and would be relevant considerations for future this compound studies nih.govpharmad-mand.com.
Integration of Multi-Omics Approaches in Mechanistic Research.
Multi-omics approaches, which integrate data from various biological levels such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a holistic understanding of biological systems and disease mechanisms nih.govfrontlinegenomics.comresearchgate.net. While the provided search results discuss the general utility and challenges of multi-omics studies nih.govuv.es, there is no specific information presented regarding the application or integration of multi-omics approaches specifically within this compound research. However, given this compound's known interactions with biological targets like FAS and CK2 mdpi.comnih.govgoogle.commdpi.com, applying multi-omics could provide deeper insights into the molecular mechanisms underlying its effects. For instance, transcriptomic and proteomic studies could reveal how this compound treatment affects gene and protein expression profiles in relevant cell lines or model systems. Metabolomics could help understand the metabolic consequences of this compound's activity. Integrating these data layers could elucidate downstream pathways affected by this compound and potentially identify novel biomarkers or therapeutic targets related to its mechanism of action.
Expanding the Scope of Biological Targets and Pathways for Investigation.
Current research has identified specific biological targets and pathways influenced by this compound. Notably, this compound has been shown to increase FAS sensitivity in human CD34+ chronic myeloid leukemia cells, suggesting an interaction with the FAS apoptotic pathway or related cellular processes mdpi.comnih.govmdpi.com. Furthermore, this compound is classified as a catalytic inhibitor of Protein Kinase CK2 (CK2) google.com. These findings indicate that this compound can modulate key cellular signaling nodes involved in apoptosis and kinase activity. The general chemical structure of this compound, with its quinoline (B57606) rings and other functional groups, suggests a potential for interaction with various enzymes or proteins ontosight.ai. Future research can aim to expand the scope of biological targets beyond FAS and CK2. This could involve high-throughput screening approaches or hypothesis-driven investigations based on this compound's structural features and observed biological activities. Identifying additional targets and affected pathways would provide a more comprehensive understanding of this compound's biological profile and its potential therapeutic applications.
| Biological Target/Pathway | Observed Effect/Classification | Relevant Context |
| FAS pathway | Increases FAS sensitivity | Human CD34+ chronic myeloid leukemia cells mdpi.comnih.govmdpi.com |
| Protein Kinase CK2 (CK2) | Catalytic inhibitor | General classification google.com |
Computational Design of Next-Generation this compound-Based Probes and Agents.
Computational design approaches, including molecular modeling, docking studies, quantitative structure-activity relationship (QSAR) analysis, and de novo design, are increasingly valuable in modern chemical and pharmaceutical research for designing molecules with desired properties berkeley.eduevolo.usumich.educdfam.comntop.com. While the provided search results discuss computational design in a general context, specific studies on the computational design of this compound-based probes or agents were not found. However, the known structure of this compound and its identified biological interactions with targets like FAS and CK2 provide a basis for applying computational methods. Molecular docking simulations could be used to predict how this compound and its potential analogues interact with the binding sites of these targets. QSAR analysis could help establish relationships between structural modifications and biological activity, guiding the design of more potent or selective compounds. Furthermore, computational approaches could be employed to screen large databases of compounds for potential this compound-like structures with desirable properties or to design novel molecules incorporating key features of this compound. These computational efforts could accelerate the discovery and optimization of next-generation this compound-based research probes or potential therapeutic agents.
Q & A
Q. What is the molecular mechanism of Quinobene in targeting leukemia stem cells (LSCs) in chronic myeloid leukemia (CML)?
this compound disrupts Fas-associated phosphatase 1 (Fap1)-PDZ2 domain interactions, critical for leukemia stem cell survival. Methodologically, fluorescence polarization assays and co-immunoprecipitation experiments (e.g., testing Fas/Apc binding) are used to validate this interaction. Dose-dependent binding efficacy (IC₅₀ values) and downstream effects (e.g., reduced β-catenin and survivin expression) should be quantified via Western blotting and flow cytometry .
Q. What experimental models are appropriate for studying this compound’s efficacy in CML?
Mouse CML models involving Bcr-abl+ bone marrow transplantation are standard. Key steps include:
Q. What are the critical pharmacological parameters for evaluating this compound in preclinical studies?
Focus on:
- Dose-response curves : Determine IC₅₀ using fluorescence polarization assays.
- Pharmacokinetics (PK) : Assess bioavailability and half-life in murine models.
- Biomarkers : Quantify β-catenin and survivin levels as proxies for Fap1 inhibition efficacy .
Advanced Research Questions
Q. How can researchers optimize this compound dosing regimens in combination therapies to minimize residual disease?
- Use PK/PD modeling to identify optimal dosing intervals. For example, in murine studies, combining this compound (10 mg/kg) with imatinib showed reduced PMN counts but incomplete eradication.
- Adjust treatment duration (e.g., extending beyond 8 weeks) and monitor residual LSCs via serial transplantation assays .
Q. How should contradictions in survival data be addressed when this compound fails to prevent blast crisis (BC) in subsets of treated mice?
- Conduct subgroup analyses to identify predictors of BC (e.g., baseline PMN levels, genetic heterogeneity).
- Validate findings using secondary endpoints (e.g., spleen weight, hemoglobin levels) and sensitivity analyses to control for confounding variables .
Q. What methodological strategies improve reproducibility in PDZ2 inhibition studies?
- Standardize assays: Use recombinant Fap1-PDZ2 domains and control peptides (e.g., SLV/VLS) to minimize batch variability.
- Validate findings across multiple cell lines (e.g., K562, primary CML cells) and independent cohorts .
Q. How can researchers integrate this compound’s preclinical data into systematic reviews on CML therapeutics?
- Follow Cochrane guidelines: Conduct a PRISMA-compliant review with inclusion criteria focusing on Fap1 inhibitors.
- Extract data on survival rates, adverse events, and biomarker changes. Use GRADE criteria to assess evidence quality, noting limitations like murine model translatability .
Methodological Considerations
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Experimental Design :
-
Data Analysis :
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Reporting Standards :
| Parameter | This compound Group | Control Group |
|---|---|---|
| Survival Rate (8 weeks) | 50% | 40% (BC progression) |
| PMN Infiltration | Reduced in marrow | >7000 cells/µL |
| β-catenin Expression | ↓ 60% (vs. control) | Baseline levels |
This table summarizes critical outcomes from murine studies, emphasizing the need for subgroup stratification and biomarker monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
